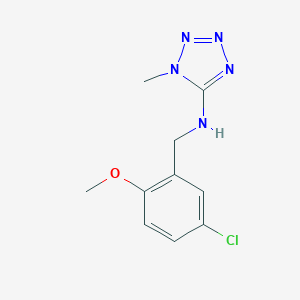
N-(5-chloro-2-methoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine is a synthetic organic compound that belongs to the class of benzylamines. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with 1-methyl-1H-tetrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-chloro-2-methoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chlorobenzyl)-N-(1-methyl-1H-tetrazol-5-yl)amine
- N-(4-methoxybenzyl)-N-(1-methyl-1H-tetrazol-5-yl)amine
- N-(5-chloro-2-methoxybenzyl)-N-(1H-tetrazol-5-yl)amine
Uniqueness
N-(5-chloro-2-methoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine is unique due to the presence of both the 5-chloro-2-methoxybenzyl and 1-methyl-1H-tetrazole moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C10H12ClN5O |
|---|---|
Molekulargewicht |
253.69g/mol |
IUPAC-Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C10H12ClN5O/c1-16-10(13-14-15-16)12-6-7-5-8(11)3-4-9(7)17-2/h3-5H,6H2,1-2H3,(H,12,13,15) |
InChI-Schlüssel |
HHLUQAGOYJUESA-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CN1C(=NN=N1)NCC2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-chloro-2-ethoxyphenyl)methyl]-1-ethyltetrazol-5-amine](/img/structure/B503831.png)
![N-[(2-METHYLPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE](/img/structure/B503832.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-1-phenylethanol](/img/structure/B503834.png)
![2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-1-phenylethanol](/img/structure/B503836.png)
![2-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B503837.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine](/img/structure/B503838.png)
![2-[([1,1'-Biphenyl]-4-ylmethyl)amino]-1-phenyl-1-propanol](/img/structure/B503839.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503843.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503844.png)

![2-{[3-Methoxy-4-(prop-2-en-1-yloxy)benzyl]amino}-1-phenylethanol](/img/structure/B503846.png)
![4-{[(2,3-Dichlorobenzyl)amino]methyl}benzoic acid](/img/structure/B503848.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503851.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503852.png)
